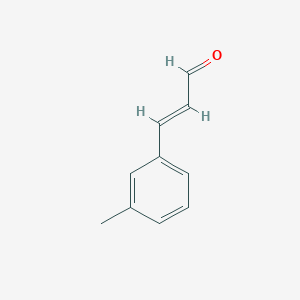

(E)-3-(m-Tolyl)acrylaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methylphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLLZWMNPJCLBC-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (E)-3-(m-Tolyl)acrylaldehyde: Synthesis, Characterization, and Application in Chalcone-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

(E)-3-(m-Tolyl)acrylaldehyde, a substituted cinnamaldehyde derivative, serves as a pivotal precursor in the synthesis of a diverse array of chalcones, a class of compounds renowned for their significant therapeutic potential. This technical guide provides an in-depth exploration of this compound, encompassing its synthesis, comprehensive spectroscopic characterization, and its strategic application in the development of bioactive chalcones. The methodologies detailed herein are presented with the clarity and rigor required for direct application in a research and development setting, with a focus on the underlying chemical principles that guide each step. This document is intended to be a valuable resource for scientists engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical protocols to facilitate the exploration of novel therapeutic agents.

Physicochemical Properties and Safety Data

This compound (CAS Number: 93614-80-3) is a light yellow oil at room temperature. A thorough understanding of its physical and chemical properties is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Boiling Point | 264.398 °C at 760 mmHg | [2] |

| Storage | 2-8°C, under inert gas | [2] |

| MDL Number | MFCD08460293 | [2] |

Safety Information:

This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified with the following hazard statements:

-

H227: Combustible liquid

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H317: May cause an allergic skin reaction

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a base-catalyzed aldol condensation reaction between m-tolualdehyde and acetaldehyde. This reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of m-tolualdehyde. Subsequent dehydration of the resulting β-hydroxy aldehyde yields the α,β-unsaturated product.

Detailed Experimental Protocol: Aldol Condensation

This protocol is adapted from established aldol condensation procedures for similar aromatic aldehydes.[3]

Materials:

-

m-Tolualdehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-tolualdehyde (1 equivalent) in ethanol (100 mL). Cool the flask in an ice bath with continuous stirring.

-

Base Addition: Prepare a solution of sodium hydroxide (1.2 equivalents) in water (50 mL). Slowly add this solution to the stirred ethanolic solution of m-tolualdehyde over a period of 30 minutes using a dropping funnel.

-

Acetaldehyde Addition: Add acetaldehyde (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

-

Workup: After completion of the reaction, neutralize the mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound as a light yellow oil.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic proton | 9.69 | d | 7.6 |

| Vinylic proton (β to C=O) | 7.51 | d | 16.0 |

| Aromatic protons | 7.35-7.20 | m | - |

| Vinylic proton (α to C=O) | 6.72 | dd | 16.0, 7.6 |

| Methyl protons | 2.38 | s | - |

Note: The large coupling constant (16.0 Hz) between the vinylic protons confirms the (E)- or trans-configuration of the double bond.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl carbon | 193.7 |

| Vinylic carbon (β to C=O) | 153.1 |

| Aromatic quaternary carbon | 138.8 |

| Aromatic C-H carbons | 134.2, 131.5, 129.0, 128.8, 126.5 |

| Vinylic carbon (α to C=O) | 128.5 |

| Methyl carbon | 21.3 |

Note: The chemical shifts are typical for an α,β-unsaturated aldehyde and a substituted benzene ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (aldehyde) | ~1680 (strong) |

| C=C (alkene) | ~1630 (medium) |

| C-H (aromatic) | ~3050 (medium) |

| C-H (alkene) | ~3020 (medium) |

| C-H (aldehyde) | ~2820, ~2720 (medium, two bands) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak [M]⁺ is expected at m/z = 146. Key fragmentation pathways would involve the loss of the aldehydic proton (M-1), the formyl radical (M-29), and cleavage of the side chain to give the tolyl cation.

Application in Chalcone Synthesis: A Gateway to Bioactive Molecules

This compound is a valuable building block for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The synthesis is typically achieved through a Claisen-Schmidt condensation reaction with an appropriate acetophenone derivative.

Synthesis of a Bioactive Chalcone: (E)-1-(4-aminophenyl)-3-(m-tolyl)prop-2-en-1-one

This protocol outlines the synthesis of a chalcone with a 4-amino substitution on one of the aromatic rings, a common feature in many biologically active chalcones.[4]

Materials:

-

This compound

-

4-Aminoacetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) and this compound (1 equivalent) in ethanol (50 mL).

-

Base Addition: While stirring, add a 40% aqueous solution of sodium hydroxide (2 equivalents) dropwise.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Product Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. The chalcone product will precipitate.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-aminophenyl)-3-(m-tolyl)prop-2-en-1-one as a crystalline solid.

Biological Significance and Mechanism of Action of Derived Chalcones

Chalcones derived from substituted cinnamaldehydes, such as this compound, have garnered significant interest in drug discovery due to their diverse pharmacological activities. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes and transcription factors.

Anticancer Activity: Many chalcones exhibit potent anticancer properties through various mechanisms, including:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle, often at the G2/M checkpoint.

-

Inhibition of Angiogenesis: Some chalcones can prevent the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis.

-

Modulation of Signaling Pathways: Chalcones are known to interfere with key signaling pathways implicated in cancer, such as the NF-κB, PI3K/Akt, and MAPK pathways.

Workflow for Investigating the Mechanism of Action of a Novel Chalcone:

Caption: Workflow for the synthesis and biological evaluation of a novel chalcone.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis, particularly for the construction of chalcone libraries for drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and application. The detailed protocols and spectroscopic data herein serve as a practical resource for researchers aiming to explore the therapeutic potential of novel chalcone derivatives. The inherent reactivity of the chalcone scaffold, stemming from its α,β-unsaturated ketone system, continues to make it a privileged structure in the quest for new and effective therapeutic agents.

References

-

This compound - MySkinRecipes. (n.d.). Retrieved February 3, 2026, from [Link]

-

This compound. PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

-

3-(o-Tolyl)acrylaldehyde. PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. (n.d.). Retrieved February 3, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. PubMed Central. (2026, January 14). Retrieved February 3, 2026, from [Link]

-

The Aldol Condensation. Magritek. (n.d.). Retrieved February 3, 2026, from [Link]

-

Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

-

Supporting Information. The Royal Society of Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis by Aldol and Related Condensation Reactions. (n.d.). Retrieved February 3, 2026, from [Link]

-

(E)-3-(quinolin-3-yl)acrylaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved February 3, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved February 3, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved February 3, 2026, from [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. (2024, February 10). Retrieved February 3, 2026, from [Link]

-

Aldol Condensation. Beyond Benign. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis, Characterization and Biological Study of Some Chalcones derived from Terphthaldehyde. ResearchGate. (2019, September 3). Retrieved February 3, 2026, from [Link]

-

Part 21: Mass Spectrometry - Fragmentation and Interpretation. (2018, November 16). Retrieved February 3, 2026, from [Link]

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. (2022, August 2). Retrieved February 3, 2026, from [Link]

-

Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1 and a Half Fragment of Madindoline A and B. ResearchGate. (2025, August 10). Retrieved February 3, 2026, from [Link]

-

Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. (2025, February 18). Retrieved February 3, 2026, from [Link]

-

Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). PMC. (n.d.). Retrieved February 3, 2026, from [Link]

-

13C NMR Chemical Shift. Oregon State University. (n.d.). Retrieved February 3, 2026, from [Link]

-

The Complete Mechanism of an Aldol Condensation. eScholarship.org. (n.d.). Retrieved February 3, 2026, from [Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

-

Supplementary Information Proline-catalyzed synthesis of α-substituted (E)-α,β-unsaturated aldehydes from epoxides. The Royal Society of Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

-

New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. (2025, February 20). Retrieved February 3, 2026, from [Link]

Sources

m-methylcinnamaldehyde E-isomer chemical structure and properties

Technical Monograph: m-Methylcinnamaldehyde ( -Isomer)

IUPAC Name: (

Executive Summary & Chemical Identity

m-Methylcinnamaldehyde is an

Critical Distinction: Researchers must distinguish this compound from its isomer,

| Feature | m-Methylcinnamaldehyde | |

| Methyl Position | Ring (C3' - meta) | Chain (C2 - alpha) |

| Starting Materials | m-Tolualdehyde + Acetaldehyde | Benzaldehyde + Propionaldehyde |

| Reactivity | High (Sterically unhindered | Lower (Sterically hindered |

Structural Characterization & Spectroscopic Signature

The biological potency of m-methylcinnamaldehyde relies on its (

Nuclear Magnetic Resonance ( H NMR)

The definitive identification of the

-

Vinylic Protons (H2 and H3):

-

Coupling Constant (

):

Spectroscopic Data Summary

| Nucleus | Shift ( | Multiplicity | Assignment | Coupling ( |

| 9.70 | d | CHO (Aldehyde) | ||

| 7.45 | d | H3 (Vinylic | ||

| 6.75 | dd | H2 (Vinylic | ||

| 2.38 | s | Ar-CH | - |

Synthesis Protocol: Claisen-Schmidt Condensation

The most reliable route to (

Reaction Scheme

Reagents:

-

Donor: Acetaldehyde (in excess)

-

Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Solvent: Ethanol/Water (1:1)

Figure 1: Step-wise mechanism of the Claisen-Schmidt condensation yielding the E-isomer.[1][2]

Experimental Procedure

-

Preparation: In a 250 mL round-bottom flask, dissolve m-tolualdehyde (10.0 mmol) in 20 mL of ethanol.

-

Base Addition: Add 10 mL of 10% NaOH solution dropwise at 0°C.

-

Acetaldehyde Addition: Slowly add acetaldehyde (12.0 mmol) over 30 minutes. Note: Acetaldehyde is added slowly to prevent self-polymerization.[1][2]

-

Reaction: Stir at room temperature for 3-5 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Neutralize with dilute HCl. Extract with Dichloromethane (3 x 20 mL). Wash organic layer with brine and dry over anhydrous MgSO

. -

Purification: Concentrate in vacuo. Purify via column chromatography (Silica gel) or recrystallization (if solid) to isolate the pure

-isomer.

Biological Mechanism: The Michael Addition

m-Methylcinnamaldehyde acts as a potent electrophile. Its biological activity (e.g., antimicrobial, anti-inflammatory via Nrf2, TRPA1 activation) is primarily driven by its ability to covalently modify cysteine residues on proteins through a Michael Addition reaction.

The

Figure 2: Molecular mechanism of action.[1][2] The compound covalently binds to cysteine residues via 1,4-conjugate addition.[1][2]

Reactivity Factors[2][3][4]

-

Electronic Effect: The m-methyl group is weakly electron-donating (inductive effect).[1][2] This slightly reduces the electrophilicity of the

-carbon compared to unsubstituted cinnamaldehyde, potentially modulating toxicity while retaining potency. -

Steric Effect: Being in the meta position, the methyl group does not significantly hinder the

-carbon, allowing efficient attack by the cysteine thiol. This contrasts with

References

-

Synthesis & Mechanism: Organic Syntheses, Coll. Vol. 1, p. 77 (1941); Vol. 12, p. 22 (1932). (Standard Claisen-Schmidt protocols).[1][2][4]

- NMR Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Coupling constant rules for alkenes).

-

Biological Activity (TRPA1): Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature, 445(7127), 541-545.[1] Link[1][2]

-

Chemical Properties: PubChem Compound Summary for m-Tolualdehyde (Precursor data). Link[1][2]

-

Safety Data: ECHA Registration Dossier for Cinnamaldehyde derivatives. Link[1][2]

An In-depth Technical Guide to (E)-3-(3-methylphenyl)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (E)-3-(3-methylphenyl)prop-2-enal, a member of the cinnamaldehyde family of organic compounds. This document delves into its nomenclature, physicochemical properties, synthesis, and safety considerations, offering a foundational resource for its application in research and development.

Nomenclature and Identification

The precise identification of a chemical entity is paramount for reproducible scientific research. (E)-3-(3-methylphenyl)prop-2-enal is systematically named according to the highest priority functional group, the aldehyde, on a three-carbon chain.

The International Union of Pure and Applied Chemistry (IUPAC) preferred name for this compound is (2E)-3-(3-methylphenyl)prop-2-enal .[1] The "(2E)" designation specifies the stereochemistry of the double bond between the second and third carbon atoms, indicating a trans configuration of the substituents.

A comprehensive list of synonyms and identifiers is provided in Table 1 to facilitate cross-referencing in literature and databases.

Table 1: Synonyms and Identifiers for (E)-3-(3-methylphenyl)prop-2-enal

| Type | Identifier |

| IUPAC Name | (E)-3-(3-methylphenyl)prop-2-enal[1] |

| Preferred IUPAC Name | (2E)-3-(3-methylphenyl)prop-2-enal[1] |

| Common Synonyms | 3-Methylcinnamaldehyde, (E)-3-Methylcinnamaldehyde, (E)-3-(m-Tolyl)acrylaldehyde, 3-(m-Tolyl)acrylaldehyde, (E)-3-(m-tolyl)prop-2-enal, 2-Propenal, 3-(3-methylphenyl)-,(2E)[1][2] |

| CAS Number | 93614-80-3[1][2] |

| Molecular Formula | C₁₀H₁₀O[1] |

| Molecular Weight | 146.19 g/mol [1] |

| InChI | InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+[1] |

| InChIKey | SJLLZWMNPJCLBC-ZZXKWVIFSA-N[1] |

| SMILES | CC1=CC(=CC=C1)/C=C/C=O[1] |

Physicochemical Properties

Understanding the physicochemical properties of (E)-3-(3-methylphenyl)prop-2-enal is essential for its handling, storage, and application in various experimental setups. The properties of this compound are influenced by its aromatic ring, the conjugated aldehyde system, and the methyl substituent.

Table 2: Physicochemical Properties of (E)-3-(3-methylphenyl)prop-2-enal

| Property | Value | Source |

| Boiling Point (Predicted) | 264.4 ± 9.0 °C | [2] |

| Density (Predicted) | 1.015 g/cm³ | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Note: Experimental data for some properties of this specific isomer are limited; some values are predictions based on its structure.

Synthesis of (E)-3-(3-methylphenyl)prop-2-enal

The most common and efficient method for the synthesis of cinnamaldehyde derivatives is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic aldehyde or ketone.[3] In the case of (E)-3-(3-methylphenyl)prop-2-enal, the synthesis proceeds via the condensation of 3-methylbenzaldehyde with acetaldehyde.

The underlying principle of this reaction is the formation of an enolate from acetaldehyde by a base, which then acts as a nucleophile, attacking the carbonyl carbon of 3-methylbenzaldehyde. Subsequent dehydration of the aldol addition product leads to the formation of the stable, conjugated α,β-unsaturated aldehyde.

Below is a detailed, step-by-step experimental protocol for the synthesis of a structurally related compound, which can be adapted for the synthesis of (E)-3-(3-methylphenyl)prop-2-enal.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol is adapted from the synthesis of 3-(3-hydroxyphenyl)prop-2-enal and serves as a robust starting point for the synthesis of the target molecule.

Materials:

-

3-methylbenzaldehyde

-

Acetaldehyde

-

Potassium hydroxide (KOH)

-

Acetonitrile

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbenzaldehyde in acetonitrile at room temperature.

-

Addition of Acetaldehyde: To the stirring solution, add a molar excess of acetaldehyde.

-

Initiation of Condensation: Allow the mixture to stir at room temperature for approximately 20 minutes.

-

Base Addition: Carefully add potassium hydroxide to the reaction mixture. The base acts as a catalyst to promote the condensation reaction.

-

Reaction Monitoring: Continue to stir the reaction at room temperature for a minimum of 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture should be neutralized with a suitable acid. The product can then be extracted using an organic solvent and purified by column chromatography to yield the pure (E)-3-(3-methylphenyl)prop-2-enal.

Diagram Caption: Claisen-Schmidt condensation workflow for the synthesis of (E)-3-(3-methylphenyl)prop-2-enal.

Safety and Handling

Potential Hazards:

-

Combustible Liquid: Cinnamaldehyde derivatives are often combustible liquids.

-

Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.

-

Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use and handle it in accordance with established laboratory safety protocols.

Conclusion

(E)-3-(3-methylphenyl)prop-2-enal is a valuable compound with potential applications in various fields of chemical research and development. This guide provides a foundational understanding of its nomenclature, properties, synthesis, and handling. The detailed information and protocols herein are intended to support researchers in their endeavors with this and related molecules.

References

-

Claisen-Schmidt Condensation. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Z-3-Methylcinnamaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cinnamaldehyde, (E)- (CAS 14371-10-9). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2022). Safety Data Sheet: acrolein. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Hofmann, T., & Schieberle, P. (2000). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of Agricultural and Food Chemistry, 48(9), 4301-4305.

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acrolein Acute Exposure Guideline Levels. Retrieved from [Link]

-

MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Acrolein. Retrieved from [Link]

-

PubMed. (2004). Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. Retrieved from [Link]

-

PubChem. (n.d.). alpha-METHYLCINNAMALDEHYDE. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for. Retrieved from [Link]

Sources

difference between m-tolyl and p-tolyl acrylaldehyde isomers

Title: Structural and Reactivity Determinants of m-Tolyl vs. p-Tolyl Acrylaldehyde Isomers: A Guide for Covalent Inhibitor Design

Executive Summary

In the development of covalent drugs and bioactive organic intermediates, the precise placement of a methyl group on the cinnamaldehyde scaffold exerts profound effects on electrophilicity and binding kinetics.[1] This guide delineates the critical differences between 3-(3-methylphenyl)prop-2-enal (m-tolyl acrylaldehyde) and 3-(4-methylphenyl)prop-2-enal (p-tolyl acrylaldehyde).

While often treated interchangeably in initial screens, the para-isomer exhibits a distinct electronic deactivation profile (

Part 1: Structural & Electronic Determinants

The core difference between these isomers lies in how the methyl group communicates with the reactive

Electronic Modulation (Hammett Analysis)

The methyl group acts as an electron-donating group (EDG).[1] However, the mechanism of donation differs by position:

-

** p-Tolyl (Para):** Donates electron density via Induction (+I) and Hyperconjugation (+R) .[1] The hyperconjugative effect can delocalize through the

-system directly to the -

** m-Tolyl (Meta):** Donates primarily via Induction (+I) .[1] The resonance/hyperconjugation pathway is orbitally disjointed from the aldehyde

-system.[1]

Impact on Drug Design: The p-isomer is a "softer" electrophile with a slower reaction rate (

Physicochemical Comparison

The symmetry of the para-substitution allows for tighter crystal packing, resulting in a solid at room temperature, whereas the meta-substitution introduces a "kink" that disrupts packing.

| Feature | p-Tolyl Acrylaldehyde | m-Tolyl Acrylaldehyde |

| IUPAC Name | 3-(4-methylphenyl)prop-2-enal | 3-(3-methylphenyl)prop-2-enal |

| CAS Number | 1504-75-2 | 95416-60-7 (analogous) |

| Hammett Constant ( | -0.17 (Stronger Donor) | -0.07 (Weaker Donor) |

| Physical State (RT) | Solid (Crystals) | Liquid (Oil) |

| Melting Point | 41–43 °C | < 20 °C (Estimated) |

| Electrophilicity ( | Lower | Moderate |

| Steric Profile | Linear / Cylindrical | Angular / Kinked |

Part 2: Synthetic Pathways & Optimization

Synthesizing these molecules requires a modified Claisen-Schmidt Condensation .[1]

-

Challenge: Acetaldehyde is prone to self-polymerization (aldolization) in basic media.[1]

-

Solution: Use of a biphasic system or controlled dropwise addition at low temperatures is critical.[1]

Optimized Synthesis Protocol

Objective: Synthesis of 3-(4-methylphenyl)prop-2-enal (Scale: 10 mmol).

Reagents:

-

4-Methylbenzaldehyde (1.20 g, 10 mmol)[1]

-

Acetaldehyde (freshly distilled, 1.1 eq)

-

NaOH (20% aq solution)[1]

-

Ethanol (solvent)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-methylbenzaldehyde in ethanol (15 mL) in a round-bottom flask. Cool to 0–5 °C in an ice bath.

-

Catalyst Addition: Add NaOH solution (5 mL) dropwise. The solution will yellow slightly.[1][2]

-

Controlled Addition (Critical): Mix acetaldehyde (0.6 mL) with 5 mL ethanol. Add this mixture extremely slowly (over 30 mins) to the benzaldehyde solution. Rationale: High local concentration of acetaldehyde favors self-polymerization.

-

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.

-

Workup: Neutralize with dilute HCl. Extract with Dichloromethane (DCM) (3x 20 mL).[1]

-

Purification:

Synthesis Workflow Diagram

Caption: Comparative synthetic flow for m- and p-tolyl acrylaldehydes via Claisen-Schmidt condensation.

Part 3: Reactivity & Biological Implications[1]

For drug development, these molecules are Michael Acceptors .[1] They covalently bind to nucleophilic cysteine residues in target proteins (e.g., TRPA1 channels, kinase cysteines).[1]

The Michael Addition Mechanism

The reaction rate depends on the electrophilicity of the

-

p-Tolyl: The electron donation reduces the partial positive charge (

) on the -

m-Tolyl: Less electron donation preserves more electrophilic character.[1] Result: Faster reaction, potentially higher off-target toxicity.[1]

Covalent Binding Pathway

Caption: Mechanism of covalent protein modification. The rate (k_inact) is modulated by the methyl position.

Part 4: Experimental Characterization Data

When validating the synthesized isomers, the following spectroscopic signatures are diagnostic.

| Property | p-Tolyl Acrylaldehyde | m-Tolyl Acrylaldehyde |

| 1H NMR (Aromatic) | Symmetric AA'BB' system (2 doublets) | Complex multiplet (ABCD system) |

| 1H NMR (Alkene) | Doublet of doublets (~7.4 ppm) | Similar shift, distinct coupling constants |

| IR (C=O stretch) | ~1670 cm⁻¹ | ~1675 cm⁻¹ (Slightly higher |

| Solubility | Moderate in EtOH, Low in H2O | Higher solubility in lipophilic media |

Self-Validating Protocol Tip: If your p-tolyl product is an oil after workup, it is likely impure (contains solvent or unreacted aldehyde).[1] Induce crystallization by scratching the flask or seeding.[1] If the m-tolyl product solidifies, check for oxidation to the corresponding cinnamic acid (a common impurity).[1]

References

-

Synthesis & Properties: PubChem Compound Summary for CID 582941, 3-(4-Methylphenyl)prop-2-enal.[1][3] National Center for Biotechnology Information (2025).[1] Link[1]

-

Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] (Standard Reference for

values). -

Bioactivity Mechanisms: Doyle, A. A., et al. (2019).[1] Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity.[1][4] Results in Chemistry, 1, 100013.[1] Link[1]

-

Physical Data (p-isomer): The Good Scents Company.[1] para-methyl cinnamaldehyde.[1][2][3]Link

-

Aldol Condensation Kinetics: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Foundational text for Claisen-Schmidt mechanisms).

Sources

physical properties of (E)-3-(m-Tolyl)acrylaldehyde melting point

This technical guide provides a rigorous analysis of (E)-3-(m-Tolyl)acrylaldehyde (CAS: 93614-80-3), focusing on its physical state, synthesis, and characterization.

Executive Summary: The Melting Point Misconception

Researchers often seek the melting point of this compound expecting a solid crystalline derivative. However, experimental evidence confirms that This compound is a light yellow oil at standard ambient temperature and pressure .

Unlike its para-substituted analog (which melts at ~41°C) or the methyl ester derivatives (solids), the meta-methyl substitution disrupts crystal lattice packing sufficiently to lower the freezing point below room temperature. Therefore, characterization relies on Boiling Point , Refractive Index , and NMR spectroscopy rather than melting point.

Part 1: Physical Properties Matrix

The following data aggregates experimental observations and high-confidence predicted values for the pure (E)-isomer.

| Property | Value / Description | Confidence Level |

| Physical State | Light Yellow Oil | Experimental [1] |

| Melting/Freezing Point | < 20°C (Liquid at RT) | Experimental [1] |

| Boiling Point | ~264°C (at 760 mmHg) | Predicted [2] |

| Boiling Point (Vacuum) | ~120–125°C (at 4–5 mmHg) | Estimated* |

| Molecular Weight | 146.19 g/mol | Exact |

| Solubility | Soluble in CHCl₃, DMSO, EtOAc, MeOH.[1][2][3] Insoluble in water.[4] | Experimental |

| Appearance | Viscous, pale yellow liquid | Experimental [1] |

*Estimate based on boiling point depression of structurally similar cinnamaldehyde derivatives.

Part 2: Synthesis Protocol (Cross-Aldol Condensation)

To obtain high-purity this compound, a Claisen-Schmidt condensation is the industry-standard method. This protocol favors the thermodynamic (E)-product due to steric relief.

Mechanism & Workflow

The reaction involves the nucleophilic attack of an acetaldehyde enolate on 3-methylbenzaldehyde, followed by dehydration.

Figure 1: Logical flow of the Claisen-Schmidt condensation targeting the (E)-isomer.

Step-by-Step Experimental Protocol

1. Reagent Preparation:

-

Substrate: 3-Methylbenzaldehyde (m-Tolualdehyde) (1.0 equiv).

-

Nucleophile: Acetaldehyde (2.0 - 3.0 equiv). Note: Excess is required to compensate for self-condensation (paraldehyde formation).

-

Catalyst: 10% NaOH or KOH (aq).

-

Solvent: Ethanol/Water (1:1 v/v).

2. Reaction Setup:

-

Dissolve 3-methylbenzaldehyde (e.g., 10 mmol) in the ethanol/water mixture in a round-bottom flask.

-

Cool the solution to 0–5°C using an ice bath. Critical: Low temperature prevents the rapid polymerization of acetaldehyde.

3. Controlled Addition:

-

Add the base catalyst dropwise.[2]

-

Add acetaldehyde very slowly (dropwise over 30-60 minutes) while stirring vigorously.

-

Causality: Slow addition ensures the concentration of free acetaldehyde remains low, favoring the cross-aldol reaction with the benzaldehyde over acetaldehyde self-aldol.

4. Progression & Workup:

-

Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the benzaldehyde spot.

-

Quench: Neutralize with dilute HCl (1M) to pH ~7.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, then dry over anhydrous Na₂SO₄.

5. Purification:

-

Column Chromatography: Purify using Silica Gel (100-200 mesh).

-

Eluent: Petroleum Ether : Ethyl Acetate (15:1 to 10:1 gradient).

-

Yield: Expect 50–60% as a light yellow oil [1].

Part 3: Characterization & Self-Validation

Since the product is an oil, you cannot rely on melting point for validation. Use 1H NMR as the primary self-validating check.

1H NMR Diagnostic Signals (400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Coupling (J) | Interpretation |

| Aldehyde (-CHO) | 9.68 ppm | Doublet (d) | J = 7.6 Hz | Characteristic aldehyde proton. |

| Vinyl Alpha (H-2) | 6.75 ppm | Doublet of Doublets | J = 16.0, 7.6 Hz | Large J (16 Hz) confirms (E)-geometry . |

| Vinyl Beta (H-3) | 7.45 ppm | Doublet (d) | J = 16.0 Hz | Deshielded by phenyl ring. |

| Aromatic Ring | 7.20 – 7.40 ppm | Multiplet | - | m-Substituted pattern. |

| Methyl (-CH₃) | 2.40 ppm | Singlet (s) | - | Diagnostic for m-tolyl group. |

Validation Logic:

-

Is it the Aldehyde? Check for the doublet at ~9.7 ppm.

-

Is it the (E)-Isomer? Check the coupling constant of the vinylic protons. J ≈ 16 Hz indicates trans (E). J ≈ 10-12 Hz would indicate cis (Z).

-

Is it Pure? Integration of the methyl singlet (3H) should match the aldehyde proton (1H).

References

-

Royal Society of Chemistry (RSC) . Supporting Information for: Synthesis of this compound. (Compound 2c described as light yellow oil).[2] Available at: [Link]

-

MySkinRecipes . This compound Product Specifications. Available at: [Link]

-

PubChem . Compound Summary for CAS 93614-80-3. Available at: [Link][3]

Sources

(E)-3-(m-Tolyl)acrylaldehyde molecular weight and formula C10H10O

Molecular Weight: 146.19 g/mol | Formula: C₁₀H₁₀O CAS: 93614-80-3[1][2][3][4]

Part 1: Executive Summary

(E)-3-(m-Tolyl)acrylaldehyde, also known as m-methylcinnamaldehyde , represents a critical structural scaffold in medicinal chemistry. Distinguished by the meta-methyl substitution on the phenyl ring, this compound serves as a lipophilic variant of the classical cinnamaldehyde pharmacophore.

Its significance in drug development lies in its

Part 2: Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and formulation.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₀O | |

| Molecular Weight | 146.19 g/mol | |

| Exact Mass | 146.0732 Da | Monoisotopic |

| Physical State | Pale yellow oil / Low-melting solid | Tendency to supercool |

| Boiling Point | 264.4°C (at 760 mmHg) | High thermal stability required for distillation |

| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity; membrane permeable |

| Solubility | DMSO, Ethanol, Chloroform | Sparingly soluble in water |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Critical: Susceptible to autoxidation to cinnamic acid derivative |

Part 3: Synthesis & Manufacturing

Core Methodology: Claisen-Schmidt Condensation

The most robust route for synthesizing this compound is the base-catalyzed cross-aldol condensation between m-tolualdehyde and acetaldehyde .

Reaction Logic:

-

Acetaldehyde serves as the enolizable nucleophile.

-

m-Tolualdehyde acts as the non-enolizable electrophile (preventing self-condensation of the aromatic component).

-

Thermodynamic Control: The (E)-isomer is exclusively favored over the (Z)-isomer due to the steric strain relief between the phenyl ring and the aldehyde group in the trans configuration.

Validated Laboratory Protocol

Standard Scale: 10 mmol

-

Reagent Preparation:

-

Dissolve m-tolualdehyde (1.20 g, 10 mmol) in Ethanol (15 mL) in a round-bottom flask.

-

Cool the solution to 0–5°C using an ice bath. Reason: Low temperature suppresses polymerization of acetaldehyde.

-

-

Base Addition:

-

Add 20% NaOH (aq) (5 mL) dropwise over 10 minutes.

-

Observe color change (yellowing indicates enolate formation/condensation).

-

-

Nucleophile Introduction:

-

Add Acetaldehyde (0.66 g, 15 mmol, 1.5 eq) dropwise. Note: Excess acetaldehyde compensates for its volatility and potential self-aldol side reactions.

-

-

Reaction & Dehydration:

-

Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (25°C) .

-

Stir for 12–24 hours. The base promotes both the aldol addition and the subsequent E1cB elimination of water to form the conjugated alkene.

-

-

Workup:

-

Neutralize with 1M HCl to pH ~7.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash organic layer with Brine, dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes:EtOAc 9:1) or Kugelrohr distillation (high vacuum).

-

Reaction Pathway Visualization

Figure 1: The Claisen-Schmidt condensation pathway favoring the thermodynamically stable (E)-isomer via E1cB elimination.

Part 4: Analytical Characterization

Confirming the structure requires distinguishing the (E)-alkene geometry and the meta-substitution pattern.

Nuclear Magnetic Resonance (NMR)[3][6][7]

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde Proton (-CHO): Doublet at δ 9.6–9.7 ppm (

Hz). -

Vinyl Protons (Alkene):

- -proton (adjacent to CHO): Doublet of doublets, δ 6.7 ppm .

- -proton (adjacent to Ring): Doublet, δ 7.4 ppm .

-

Coupling Constant (

): The critical diagnostic is the coupling between

-

Aromatic Protons: Multiplet at δ 7.1–7.4 ppm . Look for the singlet-like signal of the proton between the methyl and the alkene chain (C2 position of the ring).

-

Methyl Group: Singlet at δ 2.3–2.4 ppm .

-

Mass Spectrometry (MS)

-

EI-MS (70 eV): Molecular ion peak

at m/z 146 . -

Fragmentation: Common loss of -CHO (m/z 117) and toluene fragments (m/z 91, tropylium ion).

Part 5: Mechanistic Pharmacology

The Michael Acceptor "Warhead"

In drug development, this compound is classified as a reactive electrophile . The

Mechanism of Action:

-

Target Recognition: The lipophilic m-tolyl ring assists in docking into hydrophobic pockets of proteins.

-

Covalent Modification: A nucleophilic cysteine thiol (-SH) on the target protein attacks the

-carbon via a Michael Addition (1,4-addition) . -

Biological Consequence: This mechanism is central to activating the Nrf2-Keap1 pathway (antioxidant response) or inhibiting NF-

B (anti-inflammatory).

Pharmacological Workflow

Figure 2: The covalent modification mechanism. The electrophilic beta-carbon is the site of nucleophilic attack by cysteine residues.

Part 6: Safety & Stability Protocols

Hazard Classification:

-

Skin/Eye Irritant: Aldehydes are potent sensitizers.

-

H-Statements: H315 (Causes skin irritation), H317 (May cause allergic skin reaction), H319 (Causes serious eye irritation).

Stability Warning: Like all cinnamaldehyde derivatives, this compound is prone to autoxidation upon exposure to air, converting the aldehyde to the corresponding carboxylic acid (m-methylcinnamic acid).

-

Protocol: Store under Argon or Nitrogen.

-

QC Check: If the liquid turns viscous or develops white solids (acid crystals), purify via wash with saturated NaHCO₃ to remove acidic impurities before use.

References

-

Sigma-Aldrich. this compound Product Specification & CAS 93614-80-3 Data.[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11788369: this compound.[3] PubChem.[3] [3]

-

Doyle, A. A., & Stephens, J. C. (2019).[5] A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia, 139, 104405.[5] (Discusses the Michael acceptor mechanism and SAR of cinnamaldehyde derivatives). [5]

-

BLD Pharm. Safety Data Sheet (SDS) for this compound.

Sources

- 1. 93614-80-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 93614-80-3 [sigmaaldrich.com]

- 3. This compound | C10H10O | CID 11788369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - [sigmaaldrich.com]

- 5. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Characterization of m-Methylcinnamaldehyde-Derived Chalcone Analogs (1,5-Diaryl-2,4-pentadien-1-ones)

Executive Summary & Strategic Rationale

This application note details the synthesis of extended conjugated systems derived from 3-methylcinnamaldehyde (m-methylcinnamaldehyde) and acetophenone derivatives. While often colloquially termed "chalcones," these compounds are structurally 1,5-diaryl-2,4-pentadien-1-ones (cinnamylideneacetophenones).

Why this scaffold?

-

Extended Conjugation: Unlike standard chalcones (1,3-diaryl-2-propen-1-one), the insertion of an extra vinyl group extends the

-electron system. This results in red-shifted UV-Vis absorption and alters the bite angle for protein binding pockets (e.g., tubulin, kinases). -

The m-Methyl Effect: The meta-methyl group on the cinnamyl ring introduces specific lipophilic bulk (

hydrophobicity parameter) without the strong electronic push/pull of para-substituents. This is critical for fine-tuning bioavailability and membrane permeability in drug discovery. -

Biological Potency: These dienones frequently exhibit superior cytotoxicity against resistant cancer cell lines (e.g., DU145, HEPG2) compared to their shorter chalcone counterparts due to enhanced Michael acceptor reactivity.

Reaction Mechanism & Chemical Logic

The synthesis relies on the Claisen-Schmidt Condensation , a base-catalyzed cross-aldol reaction followed by dehydration.[1]

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation yielding the extended dienone system.

Critical Causality:

-

Nucleophile Generation: The

-protons of acetophenone are acidic ( -

Electrophilicity: m-Methylcinnamaldehyde acts as the electrophile.[2] The attack occurs at the carbonyl carbon, not the alkene, preserving the cinnamyl double bond.

-

Dehydration: The final elimination of water is irreversible and thermodynamically driven by the formation of the fully conjugated 1,5-diaryl system.

Experimental Protocols

Protocol A: Standard Base-Catalyzed Synthesis (High Purity)

Best for: Initial scale-up and high-purity requirements.

Reagents:

-

m-Methylcinnamaldehyde (10 mmol, 1.46 g)

-

Acetophenone (10 mmol, 1.20 g)

-

Ethanol (95%, 20 mL)

-

Sodium Hydroxide (NaOH) solution (40% w/v, 2 mL)

Step-by-Step Methodology:

-

Solubilization: In a 50 mL round-bottom flask, dissolve m-methylcinnamaldehyde and acetophenone in 15 mL of ethanol. Stir magnetically at room temperature (25°C).

-

Catalysis: Add the NaOH solution dropwise over 5 minutes. Note: Rapid addition can cause local overheating and polymerization of the aldehyde.

-

Reaction: Stir the mixture vigorously. The solution will typically darken (yellow to orange/red) as conjugation extends.

-

Time: 12–24 hours at Room Temperature.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1). The product is usually less polar than the starting aldehyde.

-

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of dilute HCl (to neutralize excess base).

-

Isolation: Filter the resulting precipitate under vacuum. Wash the solid with cold water (

mL) until the filtrate is neutral pH. -

Purification: Recrystallize from hot ethanol or an ethanol/dichloromethane mixture.

Protocol B: Ultrasound-Assisted Synthesis (Green Chemistry)

Best for: Library generation, rapid screening, and higher yields.

Modifications:

-

Catalyst: Use pulverized KOH (solid) or basic Alumina.

-

Energy Source: Ultrasonic bath (e.g., 40 kHz, 250W).

-

Procedure: Mix neat reagents with catalyst in a flask. Sonicate at 30–40°C for 30–60 minutes.

-

Advantage: Reduces reaction time from hours to minutes; minimizes solvent waste.

Characterization & Validation Standards

To ensure the integrity of the synthesized compound, the following data profile must be met.

Spectral Expectations (H-NMR)

The hallmark of these compounds is the specific coupling constants of the vinylic protons, confirming the

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| -CH=CH- (Cinnamyl) | 6.80 – 7.10 | Doublet of Doublets | 15–16 Hz | Trans geometry (E-isomer) |

| -CO-CH= (Carbonyl-adj) | 7.40 – 7.60 | Doublet | 15–16 Hz | Trans geometry (E-isomer) |

| Methyl Group | 2.35 – 2.40 | Singlet | N/A | Meta-substitution confirmation |

Purification Workflow (DOT Visualization)

Figure 2: Decision tree for purification based on crude purity.

Biological Applications & Context

Researchers utilizing this protocol are typically targeting the following biological pathways. The "dienone" linker is often more rigid and metabolically stable than the standard chalcone linker.

Key Biological Targets:

-

Anticancer (Tubulin Polymerization): The extended structure mimics combretastatin A-4, binding to the colchicine site of tubulin.

-

MAO-B Inhibition: Derivatives of phenylpentadienones have shown nanomolar selectivity for Monoamine Oxidase B (Alzheimer's/Parkinson's targets).[3]

-

MDR Reversal: The lipophilic m-methyl group assists in interacting with P-glycoprotein (P-gp) efflux pumps.

Activity Profile (Representative Data):

| Cell Line / Target | IC50 / Activity | Mechanism | Reference |

| DU145 (Prostate) | 8.7 | Cytotoxicity/Apoptosis | [1] |

| HEPG2 (Liver) | 9.4 | Oxidative Stress Induction | [1] |

| MAO-B | < 50 nM | Enzyme Inhibition | [2] |

| S. aureus | Moderate | Membrane Disruption | [3] |

References

-

Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives. RSC Advances/ResearchGate. (2025). Demonstrates cytotoxicity against DU145 and HEPG2.[4][5]

-

1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors. European Journal of Medicinal Chemistry. (2012). Establishes the dienone scaffold for neurodegenerative targets.

-

Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones. Molecules. (2017).[6] details the synthesis and bacterial testing of the specific cinnamaldehyde-acetophenone adducts.

-

Claisen-Schmidt Condensation of Aldehydes and Ketones. Nevolab Application Notes. General protocol grounding for base-catalyzed condensation.

Sources

- 1. magritek.com [magritek.com]

- 2. cdn.savemyexams.com [cdn.savemyexams.com]

- 3. 1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: High-Selectivity Synthesis of (E)-3-(m-Tolyl)acrylaldehyde

Executive Summary

This application note details a robust protocol for the synthesis of (E)-3-(m-Tolyl)acrylaldehyde via a crossed-aldol condensation between m-tolualdehyde and acetaldehyde.

The Engineering Challenge: The primary difficulty in this synthesis is the high reactivity of acetaldehyde. In a standard "dump-and-stir" protocol, acetaldehyde preferentially undergoes self-condensation (polymerization) rather than reacting with the aromatic aldehyde, leading to low yields and tarry byproducts.

The Solution: This protocol utilizes a Controlled Addition Kinetic Regime . By maintaining a high concentration of the electrophile (m-tolualdehyde) and a low, steady-state concentration of the enolizable nucleophile (acetaldehyde), we force the cross-condensation pathway over the self-condensation pathway.

Reaction Mechanism & Logic

The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation. The thermodynamic stability of the conjugated aromatic system drives the dehydration step, favoring the (E)-isomer.

Pathway Visualization

The following diagram illustrates the competition between the desired cross-aldol pathway and the parasitic self-aldol pathway.

Figure 1: Mechanistic pathway showing the competition between the desired cross-aldol condensation (Green) and acetaldehyde polymerization (Red).

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Stoichiometry | 1.5 : 1.0 (m-Tol : Acetaldehyde) | Excess aromatic aldehyde ensures the enolate is statistically more likely to encounter the desired electrophile than another acetaldehyde molecule. |

| Temperature | 0°C – 5°C (Initial) | Low temperature suppresses the rate of polymerization side-reactions. |

| Addition Rate | < 0.5 mL/min | "Starve-feed" addition maintains low instantaneous enolate concentration. |

| Base Conc. | 10% NaOH (aq) | Strong enough to generate enolate; dilute enough to prevent Cannizzaro side reactions. |

Experimental Protocol

Reagents & Equipment[1]

-

Reactants: m-Tolualdehyde (Freshly distilled if yellow), Acetaldehyde (Freshly distilled, keep on ice).

-

Solvents: Ethanol (95%), Distilled Water, Diethyl Ether (or EtOAc).

-

Purification: Sodium Bisulfite (NaHSO₃).[5]

-

Apparatus: 3-neck round bottom flask, pressure-equalizing addition funnel (or syringe pump), thermometer, magnetic stirrer.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Charge the Flask: In a 250 mL 3-neck flask, dissolve 7.2 g (60 mmol) of m-tolualdehyde in 30 mL of 95% Ethanol.

-

Catalyst Addition: Add 25 mL of 10% NaOH solution. The mixture may turn slightly cloudy; ensure vigorous stirring.

-

Thermal Equilibration: Submerge the flask in an ice-water bath. Cool the internal temperature to 0–4°C .

Phase 2: Controlled Addition (The Critical Step)

-

Prepare Feed: Dilute 1.76 g (40 mmol, ~2.3 mL) of cold acetaldehyde with 5 mL of pre-chilled ethanol in the addition funnel.

-

Note: Acetaldehyde boils at 20°C. Keep all glassware cold.

-

-

Addition: Dropwise add the acetaldehyde solution to the vigorously stirred reaction mixture over 45–60 minutes .

-

Reaction Completion: After addition, allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and stir at room temperature (20-25°C) for 12 hours.

Phase 3: Workup

-

Neutralization: Cool the mixture back to 0°C. Neutralize carefully with dilute HCl (1M) until pH is ~7.

-

Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (3 x 50 mL).

-

Washing: Wash combined organics with Brine (1 x 50 mL). Dry over anhydrous MgSO₄.

-

Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) to yield a crude yellow oil.

Purification: The Bisulfite Method

Why this works: The crude oil contains the product, unreacted m-tolualdehyde, and potential polymeric byproducts. Bisulfite forms a water-soluble adduct only with aldehydes, allowing separation from non-aldehyde impurities. However, since both starting material and product are aldehydes, fractional distillation is preferred. If high purity is required without distillation, use the Bisulfite Adduct Precipitation method to remove non-aldehyde impurities, then distill.

Preferred Purification (Distillation):

-

Perform vacuum distillation on the crude oil.

-

Fraction 1: Unreacted m-tolualdehyde (lower boiling).

-

Fraction 2: this compound.[7][8][9][10]

-

Expected BP: ~140-145°C at 10 mmHg (extrapolated from atmospheric BP of ~264°C).

-

Quality Control & Characterization

Analytical Specifications

-

Appearance: Pale yellow liquid or low-melting solid.

-

1H NMR (CDCl₃, 400 MHz):

-

Aldehyde Proton: Doublet at ~9.7 ppm (

Hz). -

Vinylic Protons: Two doublets. Look for a coupling constant (

) of 15–16 Hz , confirming the (E)-geometry (trans). -

Aromatic Region: Multiplet at 7.1–7.4 ppm.

-

Methyl Group: Singlet at ~2.4 ppm.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Tarry Material | Acetaldehyde added too fast. | Use a syringe pump for addition. Ensure T < 5°C. |

| Product is Z-isomer | Kinetic control dominant. | Reflux the mixture for 1 hour before workup to drive thermodynamic equilibration to (E). |

| Starting Material Remains | Excess m-tolualdehyde used (intentional). | Must be removed via distillation or column chromatography (Hexane/EtOAc). |

Safety & Handling

-

Acetaldehyde: Extremely flammable (FP -38°C) and a suspected carcinogen. Handle only in a fume hood.

-

m-Tolualdehyde: Irritant.

-

Storage: The product is an

-unsaturated aldehyde and is prone to oxidation. Store under Nitrogen/Argon at 4°C.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Crossed Aldol).[11]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for cinnamaldehyde synthesis).

-

Nilewski, C., & Geisser, R. W. (2013). Acetaldehyde in Organic Synthesis. (Review of acetaldehyde handling).

-

BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts. (Purification protocols).

-

PubChem. (2026).[7] this compound Compound Summary. (Physical properties and safety data).

Sources

- 1. amherst.edu [amherst.edu]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Workup [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H10O | CID 11788369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. 93614-80-3|this compound|BLD Pharm [bldpharm.com]

- 10. achmem.com [achmem.com]

- 11. Aldol condensation and Crossed aldol condensation reaction- Definition, Examples, Mechanism and Uses. [chemicalnote.com]

Application Note: (E)-3-(m-Tolyl)acrylaldehyde in Pharmaceutical Scaffold Synthesis

[1]

Executive Summary

(E)-3-(m-Tolyl)acrylaldehyde (also known as m-methylcinnamaldehyde) represents a critical Michael acceptor intermediate in medicinal chemistry. Unlike its unsubstituted counterpart (cinnamaldehyde) or the para-substituted analogs, the meta-methyl placement offers a unique balance of lipophilicity and metabolic stability without inducing significant steric hindrance at the reaction center.

This application note details a robust, scalable protocol for the synthesis of this compound via Claisen-Schmidt condensation. Furthermore, it outlines its strategic utility as a "divergent node" in the synthesis of chalcones (anti-proliferative agents), pyrazolines (MAO inhibitors), and hydrocinnamaldehydes (fragrance/flavor precursors).

Chemical Profile & Strategic Utility

The meta-tolyl moiety is frequently employed in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pockets of target enzymes (e.g., tyrosine kinases). The (E)-geometry of the alkene linker is thermodynamically favored and essential for the rigid spacing required in pharmacophore modeling.

| Property | Specification |

| IUPAC Name | (2E)-3-(3-methylphenyl)prop-2-enal |

| CAS Number | 93614-80-3 |

| Molecular Weight | 146.19 g/mol |

| Appearance | Pale yellow oil to low-melting solid |

| Solubility | Soluble in EtOH, DCM, DMSO; Insoluble in water |

| Key Reactivity | Michael addition, 1,2-Reduction, Schiff base formation |

Upstream Synthesis Protocol: Claisen-Schmidt Condensation[2][3]

Objective: Selective synthesis of the cross-aldol product while minimizing acetaldehyde self-condensation (polymerization).

Reaction Logic

The synthesis utilizes a crossed-aldol condensation between m-tolualdehyde and acetaldehyde.

-

Challenge: Acetaldehyde has

-protons and is highly prone to self-aldolization. -

Solution: Use m-tolualdehyde in slight excess and maintain a high concentration of the aromatic aldehyde in the basic medium while adding acetaldehyde slowly.

Materials[1][4][5][6][7]

-

Reagent A: 3-Methylbenzaldehyde (m-Tolualdehyde) [Purity >98%]

-

Reagent B: Acetaldehyde (freshly distilled)

-

Catalyst: Sodium Hydroxide (20% aq. solution)

-

Solvent: Ethanol (95%)

-

Quench: Hydrochloric acid (1 M)

Step-by-Step Procedure

-

Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel.

-

Base Charge: Charge the flask with 3-Methylbenzaldehyde (12.0 g, 100 mmol) and Ethanol (100 mL) .

-

Catalyst Addition: Add 20% NaOH (15 mL) dropwise. Cool the mixture to 0–5 °C using an ice-water bath.

-

Controlled Addition (Critical Step):

-

Mix Acetaldehyde (4.8 g, 110 mmol) with Ethanol (20 mL) in the addition funnel.

-

Add this solution dropwise over 45–60 minutes .

-

Note: Maintaining low temperature and slow addition prevents the formation of poly-acetaldehyde tars.

-

-

Reaction Phase:

-

Allow the reaction to warm to room temperature (20–25 °C) naturally.

-

Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product spot (UV active) will appear at

.

-

-

Workup:

-

Neutralize the mixture with 1 M HCl until pH ~7.

-

Evaporate ethanol under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (3 x 50 mL).

-

Wash combined organics with Brine (50 mL), dry over anhydrous

, and concentrate.

-

-

Purification:

-

The crude oil often contains unreacted m-tolualdehyde.

-

Preferred: Vacuum distillation (approx. 110–115 °C at 2 mmHg).

-

Alternative: Silica gel column chromatography (Gradient: 0%

5% EtOAc in Hexanes).

-

Analytical Quality Control

Ensure the isolated product meets the criteria for downstream pharmaceutical applications.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% (Area %) |

| Identity | 1H NMR (400 MHz, CDCl3) | Doublet at |

| Isomerism | 1H NMR Coupling Constant | |

| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm; DCM < 600 ppm |

Key NMR Diagnostic Signals:

-

Aldehyde Proton:

9.72 (d, J = 7.6 Hz, 1H) -

Vinylic Protons:

7.45 (d, J = 16.0 Hz, 1H, -

Methyl Group:

2.40 (s, 3H).

Downstream Pharmaceutical Applications[8]

The this compound scaffold serves as a versatile precursor. Two primary pathways are detailed below.

Pathway A: Synthesis of Bioactive Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) derived from this aldehyde exhibit potent anti-inflammatory and anti-tubercular activity.

-

Protocol: React this compound with substituted acetophenones in EtOH/NaOH (Claisen-Schmidt II).

-

Significance: The

-unsaturated ketone moiety acts as a Michael acceptor for cysteine residues in target proteins (e.g., kinases).

Pathway B: Heterocyclization to Pyrazolines

Reaction with hydrazine hydrate or phenylhydrazine yields 2-pyrazolines, investigated for monoamine oxidase (MAO) inhibitory activity (antidepressant potential).

-

Protocol: Reflux aldehyde with hydrazine hydrate in acetic acid/ethanol.

Pathway C: Reductive Amination

Formation of secondary amines for CNS-active agents (e.g., derivatives of Tezosentan analogs or calcium channel blockers).

Process Visualization

Diagram 1: Synthesis Workflow

Caption: Step-wise synthesis flow for the production of high-purity this compound.

Diagram 2: Divergent Application Tree

Caption: Divergent synthesis pathways utilizing the aldehyde as a core scaffold for pharmaceutical libraries.

References

-

Claisen-Schmidt Condensation Mechanism & Optimization

-

NevoLAB. (2022). Claisen-Schmidt Condensation of Aldehydes and Ketones. Retrieved from

-

-

Chemical Identity & Physical Properties

-

Biological Activity of Cinnamaldehyde Derivatives

-

Doyle, A. A., & Stephens, J. C. (2019).[5] A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia. Retrieved from

-

-

Synthesis of Heterocyclic Derivatives (Thiophene analogs)

-

Royal Society of Chemistry. (2017).[6] Supporting Information: Synthesis of this compound. Retrieved from

-

-

Enzymatic Reduction & Chiral Synthesis

-

Hall, M., et al. (2010). Bioreduction of Alpha-Methylcinnamaldehyde Derivatives. PubMed.[1] Retrieved from

-

Sources

- 1. This compound | C10H10O | CID 11788369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 3-(3-Methylphenyl)propionaldehyde | C10H12O | CID 10464477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptmitraayu.com [ptmitraayu.com]

- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

Application Note: High-Efficiency Heck Coupling of m-Bromotoluene and Acrolein

Executive Summary

The Heck-Mizoroki reaction facilitates the palladium-catalyzed coupling of aryl halides with alkenes, serving as a cornerstone in the synthesis of substituted styrenes and cinnamaldehydes. This guide addresses a specific, high-value transformation: the coupling of 3-bromotoluene (m-bromotoluene) with acrolein to yield 3-(3-methylphenyl)propenal .

The Core Challenge: While theoretically straightforward, this reaction is plagued by the inherent instability of acrolein. Acrolein is prone to rapid polymerization at the elevated temperatures required to activate aryl bromides, often leading to intractable tars and low yields. Furthermore, the electron-deficient nature of the aldehyde product makes it susceptible to decarbonylation or oxidation.

The Solution: This protocol details two distinct methodologies:

-

Method A (The Surrogate Route): Uses acrolein diethyl acetal to mask the aldehyde, ensuring high robustness and yield. (Recommended)

-

Method B (Direct Coupling): Uses radical inhibitors and specific thermal ramping for direct acrolein coupling when acetal precursors are unavailable.

Mechanistic Insight & Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the Neutral Pathway (typical for aryl bromides with phosphine ligands).

Key Mechanistic Features:

-

Oxidative Addition: The rate-limiting step for aryl bromides. The meta-methyl group of 3-bromotoluene is weakly electron-donating, making oxidative addition slightly slower than for electron-poor aryl halides, necessitating temperatures >90°C.

-

Regioselectivity: Acrolein is an electron-deficient alkene. The aryl group preferentially migrates to the

-carbon (terminal) due to electronic repulsion in the transition state, favoring the linear trans-cinnamaldehyde derivative. -

-Hydride Elimination: This step establishes the alkene geometry. The thermodynamic stability of the conjugated system overwhelmingly favors the (E)-isomer (

Visualization: The Neutral Catalytic Cycle

Figure 1: The Neutral Heck Catalytic Cycle. Note that for aryl bromides, the dissociation of a neutral ligand (L) is often required before oxidative addition or olefin coordination.

Optimization Strategy

Catalyst & Ligand Selection

-

Pd Source: Pd(OAc)₂ is preferred over Pd(dba)₂ because it is air-stable and cheaper. It is reduced in situ to Pd(0) by phosphines or the olefin.

-

Ligand: Triphenylphosphine (PPh₃) is the standard. While bidentate ligands (e.g., dppp) are excellent for triflates, monodentate PPh₃ provides the necessary flexibility for the bulky aryl bromide oxidative addition without locking the metal center too tightly.

-

Ratio: Maintain a Pd:P ratio of 1:2 to 1:4 to prevent Pd-black precipitation.

-

Base & Solvent[1][2]

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc) . Inorganic bases are preferred over amines (like Et₃N) for aryl bromides to avoid quaternary ammonium salt formation which can poison the catalyst at high temps.

-

Solvent: DMF or NMP . These high-boiling, polar aprotic solvents stabilize the polar transition states and allow reaction temperatures of 100-130°C.

The "Acrolein Problem"

Acrolein (

-

Mitigation 1: Use Acrolein Diethyl Acetal .[1] It is stable, higher boiling (

125°C), and does not polymerize. -

Mitigation 2: If using acrolein, add Hydroquinone (1-2 mol%) to scavenge radicals.

Experimental Protocols

Method A: The Acetal Surrogate Route (Gold Standard)

This method generates the diethyl acetal intermediate, which is then hydrolyzed to the aldehyde.

Reagents:

-

3-Bromotoluene: 1.0 equiv (171 mg, 1 mmol)

-

Acrolein Diethyl Acetal: 1.5 equiv (195 mg, 1.5 mmol)

-

Pd(OAc)₂: 3 mol% (6.7 mg)

-

PPh₃: 6 mol% (15.7 mg)

-

K₂CO₃: 1.5 equiv (207 mg)

-

DMF (Anhydrous): 5 mL

-

1N HCl (for workup)

Procedure:

-

Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Charging: Add Pd(OAc)₂, PPh₃, K₂CO₃, and 3-bromotoluene.

-

Solvent: Add anhydrous DMF via syringe.

-

Olefin Addition: Add acrolein diethyl acetal via syringe.

-

Reaction: Seal the vessel. Heat to 110°C for 16–24 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). The bromide spot (

) should disappear.

-

-

Workup & Hydrolysis:

-

Cool to room temperature.[2]

-

Dilute with Et₂O (20 mL).

-

Add 1N HCl (10 mL) and stir vigorously for 1 hour at RT. This step cleaves the acetal to the aldehyde.

-

Separate layers. Extract aqueous layer with Et₂O (2 x 10 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10).

Method B: Direct Acrolein Coupling (High Risk/High Reward)

Use only if acetal is unavailable.

Reagents:

-

3-Bromotoluene: 1.0 equiv

-

Acrolein: 2.0 equiv (Excess required due to volatility)

-

Hydroquinone: 2 mol% (Critical additive)

-

Pd(OAc)₂ / PPh₃ / K₂CO₃ / DMF (Same as above)

Procedure:

-

Pre-mix: In the reaction vessel, mix Pd catalyst, ligand, base, hydroquinone, and 3-bromotoluene in DMF.

-

Injection: Add acrolein last via syringe.

-

Thermal Ramp: Start heating at 80°C . If no reaction after 4 hours, increase to 100°C . Do not exceed 110°C to minimize polymerization.

-

Workup: Dilute with water/EtOAc. No acid hydrolysis step is needed.

Workflow Visualization

Figure 2: Decision matrix for selecting the optimal coupling protocol.

Data Analysis & Expected Results

Quantitative Expectations

| Parameter | Method A (Acetal) | Method B (Direct) |

| Typical Yield | 75 – 88% | 40 – 60% |

| Purity (Crude) | High | Low (Polymer contaminants) |

| Reaction Time | 16 h | 8 – 12 h |

| Main Byproduct | Unreacted Bromide | Polyacrolein (tars) |

NMR Characterization (CDCl₃, 400 MHz)

The product, (E)-3-(3-methylphenyl)propenal, will display distinct signals:

-

Aldehyde (-CHO): Doublet at

ppm ( -

Alkene Protons:

-

-proton (next to carbonyl): Doublet of doublets at

-

-proton (next to aryl): Doublet at

-

-proton (next to carbonyl): Doublet of doublets at

-

Aryl Protons: Multiplet at

ppm. -

Methyl Group: Singlet at

ppm.

Safety & Waste Disposal

-

Acrolein: Extreme lachrymator and highly toxic by inhalation. Must be handled in a well-ventilated fume hood. If using Method B, ensure the pressure vial is rated for the vapor pressure generated.

-

Palladium Residues: Collect all aqueous and organic waste containing heavy metals in a dedicated "Heavy Metal Waste" container.

-

Solvents: DMF and NMP are reproductive toxins. Double glove (Nitrile) recommended.

References

-

Heck Reaction Overview & Mechanism

-

Acrolein Acetal as Surrogate

-

Phosphine-Free & Alternative Conditions

-

Reetz, M. T., & de Vries, J. G. (2004). Ligand-free Heck reactions using low Pd-loading. Chemical Communications, (14), 1559-1563. Link

-

-

Inhibitors in Heck Reactions

-

Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. (Discusses additives to stabilize reactive alkenes). Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heck Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents [patents.google.com]

Application Note: Precision Synthesis of Mesogens Using (E)-3-(m-Tolyl)acrylaldehyde

Topic: Use of (E)-3-(m-Tolyl)acrylaldehyde in Liquid Crystal Synthesis Content Type: Detailed Application Note & Protocol Guide

Executive Summary